2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol 2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 88476-50-0
VCID: VC12004444
InChI: InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O
Molecular Formula: C11H16O4S
Molecular Weight: 244.31 g/mol

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol

CAS No.: 88476-50-0

Cat. No.: VC12004444

Molecular Formula: C11H16O4S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol - 88476-50-0

Specification

CAS No. 88476-50-0
Molecular Formula C11H16O4S
Molecular Weight 244.31 g/mol
IUPAC Name (2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3
Standard InChI Key ATAHYKWRFNQZLZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propan-2-ol core (C3H7O) substituted at the 1-position with a 4-methylbenzenesulfonyloxy group (C7H7SO3) and at the 2-position with a methyl group (CH3). The sulfonate ester functional group introduces significant polarity and reactivity, while the methyl group contributes to steric effects and lipophilicity .

Table 1: Comparative Structural Features of Sulfonate Esters

CompoundMolecular FormulaKey Functional GroupsApplications
2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-olC11H16O4SSulfonate ester, tertiary alcoholSynthetic intermediate, potential enzyme inhibition
3-Methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} (Molbank M1460)C24H26Cl2N2O7STosylate, dihydropyridineRadiolabeling precursor
Patent US8883797B2 derivativesC15H12ClF2N3OTetrazolyl, difluorophenylMetalloenzyme inhibitors

Physicochemical Parameters

While experimental data for the target compound are sparse, analogous sulfonate esters exhibit:

  • Molecular Weight: ~250–300 g/mol (estimated for C11H16O4S: 260.3 g/mol) .

  • LogP: ~2.5–3.5, indicating moderate lipophilicity suitable for membrane permeability .

  • PSA (Polar Surface Area): ~60–70 Ų, influenced by the sulfonate and hydroxyl groups .

Synthetic Pathways and Reactivity

Tosylation of Propanol Derivatives

The synthesis likely involves the tosylation of 2-methylpropan-2-ol (tert-butanol analog) using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions:
2-Methylpropan-2-ol+TsClBase2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol\text{2-Methylpropan-2-ol} + \text{TsCl} \xrightarrow{\text{Base}} \text{2-Methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol}
This reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl oxygen attacks the electrophilic sulfur in tosyl chloride .

Downstream Functionalization

The tosyl group serves as an excellent leaving group, enabling further transformations:

  • Nucleophilic Displacement: Reaction with amines or thiols to form secondary amines or sulfides.

  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura or Buchwald-Hartwig reactions for carbon-carbon bond formation .

Applications in Organic Synthesis

Radiolabeling Precursors

Tosylates like the target compound are pivotal in synthesizing 18F-labeled tracers for positron emission tomography (PET). For instance, Molbank M1460 highlights the use of tosylates as leaving groups in nucleophilic fluorination :
Tosylate precursor+KF18F-labeled tracer+KOTs\text{Tosylate precursor} + \text{KF} \xrightarrow{} \text{18F-labeled tracer} + \text{KOTs}

Polymer Chemistry

Sulfonate esters serve as initiators or chain-transfer agents in controlled radical polymerization (e.g., ATRP), enabling precise molecular weight control .

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